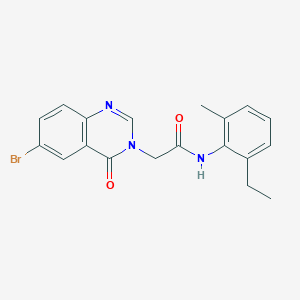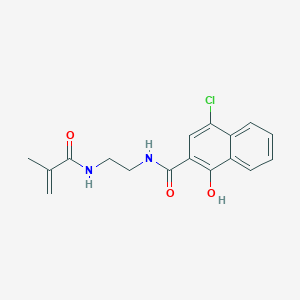
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and hydroxy functional groups, along with the methacrylamidoethyl side chain, suggests potential reactivity and versatility in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 1-amino-2-naphthol.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Amidation: The resulting 4-chloro-1-hydroxy-2-naphthoyl chloride can be reacted with 2-methacrylamidoethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-1-keto-N-(2-methacrylamidoethyl)-2-naphthamide.
Reduction: Formation of 1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide.
Substitution: Formation of various substituted naphthamide derivatives.
Applications De Recherche Scientifique
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. In polymer chemistry, it would participate in polymerization reactions, forming covalent bonds with other monomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-hydroxy-2-naphthamide: Lacks the methacrylamidoethyl side chain.
1-Hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide: Lacks the chloro group.
4-Chloro-1-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
73546-15-3 |
|---|---|
Formule moléculaire |
C17H17ClN2O3 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23) |
Clé InChI |
BAPYSZQSNLENHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


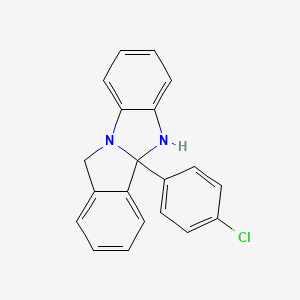
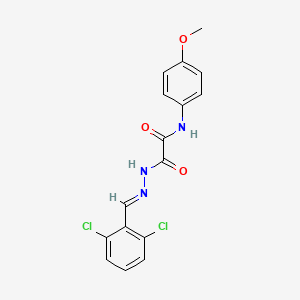
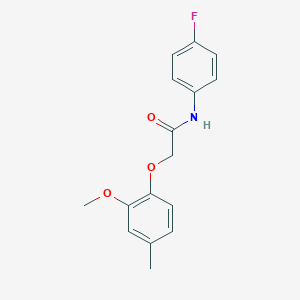
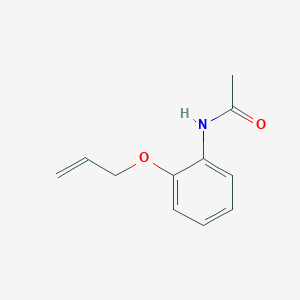
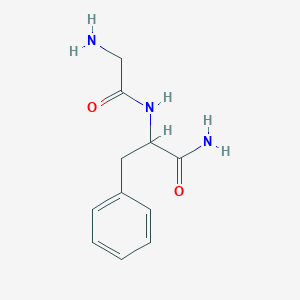
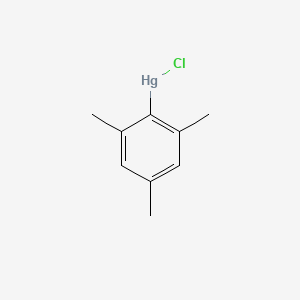
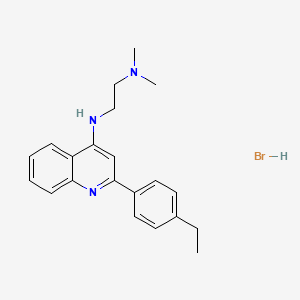
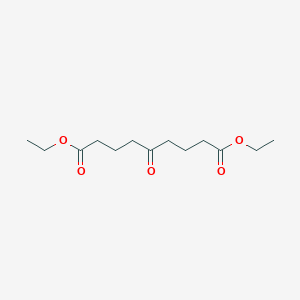
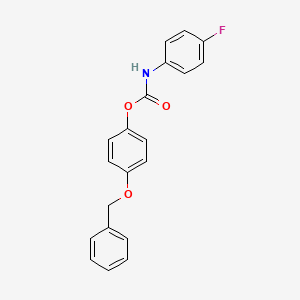
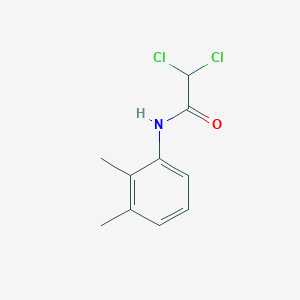
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

